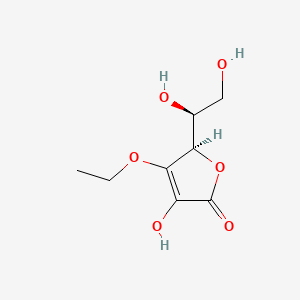

3-O-Ethylascorbic acid

Beschreibung

Evolution of L-Ascorbic Acid Derivatives in Biochemical and Dermatological Research

L-ascorbic acid, commonly known as vitamin C, is a well-established antioxidant that plays a crucial role in various physiological processes. nih.gov In the realm of dermatology, it is recognized for its capacity to mitigate changes associated with photoaging and to address hyperpigmentation. nih.gov The utility of L-ascorbic acid stems from its ability to neutralize reactive oxygen species (ROS), thereby protecting the skin from oxidative stress. nih.govmdpi.com It is also integral to collagen synthesis, a key process for maintaining skin structure and integrity. nih.gov

Despite its benefits, the inherent instability of L-ascorbic acid presents a significant challenge for its use in cosmetic and pharmaceutical formulations. nih.govcosmeticsandtoiletries.com It is susceptible to degradation upon exposure to light, air, and heat, which diminishes its efficacy. cosmeticsandtoiletries.com This instability, coupled with its hydrophilic nature that limits skin penetration, has driven the development of more stable derivatives. cosmeticsandtoiletries.combluesun-international.com

Early attempts to stabilize vitamin C involved creating derivatives like ascorbyl esters, such as ascorbyl 6-palmitate, and phosphate (B84403) salts like magnesium ascorbyl phosphate (MAP). mdpi.comresearchgate.net While these derivatives offered improved stability in formulations, their efficacy is contingent on their conversion back to L-ascorbic acid within the skin. bluesun-international.com The efficiency of this conversion process has been a subject of ongoing research, as it directly impacts the biological activity of the derivative. bluesun-international.com This continuous search for a stable and effective form of vitamin C led to the exploration of etherified derivatives, including 3-O-Ethyl-L-ascorbic acid. enclaire.in

Fundamental Rationale for the Development of 3-O-Ethyl-L-ascorbic Acid as a Stabilized Analogue

The primary impetus for the development of 3-O-Ethyl-L-ascorbic acid was the need to overcome the inherent instability of pure L-ascorbic acid. cosmeticsandtoiletries.comnih.gov L-ascorbic acid is prone to rapid oxidation, which compromises its effectiveness in skincare products. cosmacon.de The chemical structure of L-ascorbic acid, specifically the electron-rich enediol moiety, makes it susceptible to degradation. enclaire.in

3-O-Ethyl-L-ascorbic acid was synthesized by attaching an ethyl group to the third carbon position of the ascorbic acid molecule. cosmacon.de This modification protects the molecule from oxidation, significantly enhancing its stability. enclaire.incosmacon.de Unlike some other derivatives, 3-O-Ethyl-L-ascorbic acid is soluble in both water and oil, which improves its ability to penetrate the skin's lipid barrier and reach deeper layers. enclaire.inavenalab.com

Once absorbed into the skin, the ethyl group is cleaved by enzymes, releasing L-ascorbic acid in its active form. cosmacon.dechemdad.com This mechanism allows for the targeted delivery of vitamin C, ensuring that its antioxidant and collagen-boosting properties are effectively utilized. chemdad.com The enhanced stability and improved skin penetration of 3-O-Ethyl-L-ascorbic acid make it a more reliable and efficient alternative to unstabilized L-ascorbic acid in dermatological and cosmetic applications. cosmacon.dechemicalbook.com

Historical Context and Pivotal Discoveries in 3-O-Ethyl-L-ascorbic Acid Research

The groundwork for the development of vitamin C derivatives was laid by the discovery of ascorbic acid itself. In the 1930s, Albert Szent-Györgyi isolated the chemical, a discovery that earned him a Nobel Prize and was fundamental to modern nutrition. acs.org Later, in 1933, Walter Norman Haworth determined its correct structure and synthesized it, also receiving a Nobel Prize for his work. wikipedia.org

The synthesis of 3-O-alkylascorbic acids, the class of compounds to which 3-O-Ethyl-L-ascorbic acid belongs, was first reported in the early 1990s. cosmeticsandtoiletries.com These compounds were initially evaluated for their antioxidant activity and potential therapeutic applications. cosmeticsandtoiletries.com Subsequent research focused on the unique properties of 3-O-Ethyl-L-ascorbic acid as a stable and effective vitamin C derivative for topical use. nih.gov

A significant development in the synthesis of 3-O-Ethyl-L-ascorbic acid was the creation of a single-step procedure, which offered a more efficient alternative to the conventional three-step method. tandfonline.com This simplified synthesis involved the reaction of sodium L-ascorbate with ethyl bromide in DMSO. tandfonline.com Further research has been conducted to comprehensively characterize the physicochemical properties of 3-O-Ethyl-L-ascorbic acid, including its melting point, pKa, and partition coefficient, to better understand its behavior in topical formulations. nih.gov

Interactive Data Tables

Physicochemical Properties of 3-O-Ethyl-L-ascorbic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₆ | chemimpex.com |

| Molecular Weight | 204.18 g/mol | chemimpex.com |

| Melting Point | 112.0 to 116.0 °C | chemicalbook.comchemicalbook.com |

| Appearance | White to off-white powder | chemdad.comchemimpex.com |

| Solubility | Water and oil soluble | enclaire.inavenalab.com |

| pKa | 7.72 ± 0.01 | nih.gov |

| logP(o/w) | -1.07 ± 0.03 | nih.gov |

Comparison of L-Ascorbic Acid and its Derivatives

| Compound | Key Characteristics | Stability | Skin Penetration |

| L-Ascorbic Acid | Biologically active form, potent antioxidant. nih.gov | Highly unstable, degrades easily. cosmeticsandtoiletries.com | Poor due to hydrophilicity. cosmeticsandtoiletries.combluesun-international.com |

| Ascorbyl Palmitate | Lipophilic derivative. researchgate.net | More stable than L-ascorbic acid at neutral pH. mdpi.com | Improved penetration into the stratum corneum. |

| Magnesium Ascorbyl Phosphate | Water-soluble, stable at neutral pH. mdpi.com | More stable than L-ascorbic acid in aqueous solutions. mdpi.com | Requires conversion to L-ascorbic acid in the skin. bluesun-international.com |

| 3-O-Ethyl-L-ascorbic Acid | Amphiphilic, highly stable derivative. cosmacon.dechemdad.com | Very stable against oxidation. enclaire.incosmacon.de | Excellent, due to both hydrophilic and lipophilic properties. enclaire.inavenalab.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSCRDSBTNQPMS-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)OC1C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=O)O[C@@H]1[C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020595 | |

| Record name | 3-O-Ethylascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86404-04-8 | |

| Record name | 3-O-Ethylascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86404-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Ethyl ascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086404048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Ethylascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-ethoxy-3-hydroxyfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-ETHYL ASCORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MW60CB71P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification of 3 O Ethyl L Ascorbic Acid

Synthetic Methodologies for the 3-O-Ethylation of L-Ascorbic Acid

The ethylation of L-ascorbic acid is a key process that requires precise control to achieve the desired product, as alkylation can occur at different positions on the molecule. tandfonline.com Methodologies range from multi-step procedures involving protective groups to more direct, single-step approaches.

Conventional synthesis of 3-O-ethyl-L-ascorbic acid often involves a multi-step process to ensure the regioselective alkylation of the C-3 hydroxyl group. tandfonline.comsci-hub.se This is typically a three-step procedure that utilizes a protecting group to block the more reactive hydroxyl groups at the C-5 and C-6 positions. sci-hub.seguidechem.com

A common pathway involves:

Protection: L-ascorbic acid is reacted with acetone (B3395972) in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 5,6-O-isopropylidene-L-ascorbic acid. guidechem.com This step protects the C-5 and C-6 hydroxyl groups.

Ethylation: The protected intermediate, 5,6-O-isopropylidene-L-ascorbic acid, is then reacted with an ethylating agent like ethyl bromide in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). guidechem.comgoogle.com A base, for instance, sodium bicarbonate, is used to facilitate the reaction. guidechem.com This step selectively adds the ethyl group to the C-3 position.

Deprotection: The resulting 3-O-ethyl-5,6-O-isopropylideneascorbic acid is treated with an acid, such as hydrochloric acid in an alcohol-water mixture or using a cation-exchange resin, to remove the isopropylidene protecting group. guidechem.comgoogle.comchemicalbook.com This final step yields the pure 3-O-ethyl-L-ascorbic acid.

This multi-step approach, while effective in achieving regioselectivity, can be complex and time-consuming. clockss.org

| Step | Reactants | Reagents/Solvents | Intermediate/Product | Reported Yield |

| 1. Protection | L-ascorbic acid, Acetone | p-Toluenesulfonic acid | 5,6-O-Isopropylidene-L-ascorbic acid | 93% - 95% guidechem.comgoogle.com |

| 2. Ethylation | 5,6-O-Isopropylidene-L-ascorbic acid, Ethyl bromide | Sodium bicarbonate, DMSO/DMF | 3-O-Ethyl-5,6-O-isopropylidene ascorbic acid | 95% guidechem.comgoogle.com |

| 3. Deprotection | 3-O-Ethyl-5,6-O-isopropylidene ascorbic acid | Hydrochloric acid, Methanol/Ethanol | 3-O-Ethyl-L-ascorbic acid | 84.3% - 98% guidechem.comgoogle.com |

This table summarizes a typical multi-step synthesis pathway for 3-O-Ethyl-L-ascorbic acid, with representative yields found in scientific literature.

To overcome the complexity of multi-step syntheses, direct, single-step methods have been developed. These procedures avoid the use of protecting groups, making the process more efficient. tandfonline.comtandfonline.com

One prominent single-step method involves the direct reaction of sodium L-ascorbate with ethyl bromide in dimethyl sulfoxide (DMSO). tandfonline.comoup.comnih.gov In this process, sodium L-ascorbate is dissolved in DMSO, and ethyl bromide is added to the mixture, which is then heated to achieve the ethylation. tandfonline.com This method simplifies the synthesis by directly targeting the C-3 position without the need for protection and deprotection steps. tandfonline.com Another approach involves the direct alkylation of L-ascorbic acid with alkyl mesylates using sodium hydrogen carbonate as a base in DMSO, which regioselectively yields the 3-O-alkyl ethers. researchgate.netgoettingen-research-online.de

These direct methods are advantageous due to their simplicity and the avoidance of potentially harmful solvents and complex reaction conditions. clockss.org

A primary challenge in the synthesis of 3-O-ethyl-L-ascorbic acid is controlling regioselectivity, as alkylation can potentially occur at the C-2, C-3, C-5, and C-6 positions. tandfonline.com The enol hydroxyl group at the C-3 position is more acidic and reactive towards electrophiles than the one at C-2, which generally favors 3-O-alkylation. lookchem.com

Strategies to enhance regioselectivity for the 3-O position include:

Use of Protected Intermediates: As described in the multi-step synthesis, protecting the C-5 and C-6 hydroxyls with an isopropylidene group is a highly effective strategy to direct alkylation to the C-3 position. tandfonline.comtandfonline.com

Choice of Base and Solvent: The use of specific bases and solvents can influence the reaction's outcome. For instance, using cesium fluoride (B91410) (CsF) as a base with 5,6-O-isopropylidene-L-ascorbic acid has been shown to achieve regioselective 3-O-alkylation under mild conditions. tandfonline.comtandfonline.com

Yield optimization is crucial for the industrial viability of these synthetic routes. Research has shown that for the direct synthesis using sodium ascorbate (B8700270) and ethyl bromide in DMSO, the optimal reaction conditions include a molar ratio of sodium ascorbate to ethyl bromide of 1:1.2, a reaction temperature of 50°C, and a reaction time of 3 hours. tandfonline.comsci-hub.setandfonline.com Under these conditions, yields can reach up to 62%. tandfonline.comsci-hub.se Deviating from these conditions, such as using a higher excess of ethyl bromide, can lead to a rapid decrease in yield after reaching a maximum. tandfonline.comsci-hub.se

| Parameter | Condition | Effect on Yield | Reference |

| Molar Ratio (Sodium Ascorbate:Ethyl Bromide) | 1:1.2 | Optimal for high yield (61%) and stability over time. | tandfonline.comsci-hub.setandfonline.com |

| Molar Ratio (Sodium Ascorbate:Ethyl Bromide) | 1:1.4 - 1:1.6 | Slightly higher peak yield (62%) but rapidly decreases. | tandfonline.comsci-hub.se |

| Reaction Temperature | 50°C | Optimal temperature for the reaction with ethyl bromide. | tandfonline.comsci-hub.setandfonline.com |

| Reaction Time | 3 hours | Time to reach maximum yield under optimal conditions. | tandfonline.comsci-hub.setandfonline.com |

| Solvent | DMSO | Found to be a good solvent for dissolving reactants and achieving good yields. | sci-hub.setandfonline.com |

This table presents the optimized reaction conditions for the single-step synthesis of 3-O-Ethyl-L-ascorbic acid.

Direct and Single-Step Synthesis Procedures

Chemical Stability and Degradation Pathways of 3-O-Ethyl-L-ascorbic Acid

A key advantage of 3-O-ethyl-L-ascorbic acid is its enhanced chemical stability compared to its parent molecule, L-ascorbic acid. cosmacon.debluesun-international.com This stability is a direct result of the ethyl group protecting the most reactive hydroxyl group of the enediol system. enclaire.inmdpi.com

The stability of 3-O-ethyl-L-ascorbic acid is influenced by several environmental factors, though it is generally more robust than L-ascorbic acid. cosmacon.de Key factors include:

pH: The compound demonstrates good stability in a pH range of 3.0 to 6.0. chemdad.com For optimal stability, a pH of around 4.0 to 5.5 is often required in formulations. paulaschoice-eu.com

Temperature: While more stable than L-ascorbic acid, its stability can still be affected by high temperatures. pureandcare.comcosmeticsandtoiletries.com Studies using response surface methodology determined optimal stability at a temperature of approximately 36.3°C. nih.govresearchgate.net

Light and Oxygen: L-ascorbic acid is notoriously unstable when exposed to light and air, leading to oxidation. cosmeticsandtoiletries.comtwlskin.comresearchgate.net The ethyl ether derivative shows significantly improved resistance to oxidation and does not readily change color, a common sign of degradation in L-ascorbic acid. chemdad.combluesun-international.com

The amphiphilic nature of 3-O-ethyl-L-ascorbic acid, being soluble in both water and oil, also contributes to its ease of formulation and stability within different cosmetic bases. enclaire.inpaulaschoice-eu.combluesun-international.com

The primary reason for developing derivatives of L-ascorbic acid is to overcome its inherent instability. cosmeticsandtoiletries.comnih.gov

vs. L-Ascorbic Acid: 3-O-ethyl-L-ascorbic acid is significantly more stable than L-ascorbic acid. bluesun-international.combluesun-international.com L-ascorbic acid is highly susceptible to degradation from heat, light, and oxygen, which limits its shelf-life and efficacy in formulations. cosmeticsandtoiletries.comresearchgate.net The ethyl group at the C-3 position protects the molecule from this rapid oxidation. enclaire.in

vs. Other Derivatives: The stability of 3-O-ethyl-L-ascorbic acid is also notable when compared to other common vitamin C derivatives.

Ascorbyl Palmitate: This is an ester derivative that, while more stable than L-ascorbic acid, still shows significant hydrolysis and lower stability compared to phosphate (B84403) derivatives and 3-O-ethyl-L-ascorbic acid. researchgate.netnih.govgdch.de

Magnesium Ascorbyl Phosphate (MAP) and Sodium Ascorbyl Phosphate (SAP): These phosphate esters are known for being very stable derivatives, particularly in aqueous solutions at a pH greater than 7. bluesun-international.comnih.govgdch.de Some sources suggest that 3-O-ethyl-L-ascorbic acid is the most stable among the common derivatives, especially concerning pH and general oxidation. cosmacon.depureandcare.com For instance, it is reportedly more stable than Magnesium Ascorbyl Phosphate at higher temperatures. pureandcare.com

Biochemical and Cellular Mechanisms of Action of 3 O Ethyl L Ascorbic Acid

Elucidation of Antioxidant Mechanisms

3-O-Ethyl-L-ascorbic acid (EAA) is a stable derivative of L-ascorbic acid (Vitamin C) that exhibits significant antioxidant properties. medchemexpress.combiorbyt.com Its unique molecular structure, featuring an ethyl group at the third carbon position, enhances its stability and allows for effective penetration into the skin. wellgreenxa.comcosmacon.deresearchgate.net Within the skin cells, it is converted back to ascorbic acid, where it exerts its beneficial effects. cosmacon.de

3-O-Ethyl-L-ascorbic acid demonstrates a potent ability to directly neutralize harmful reactive oxygen species (ROS) and free radicals. nih.gov This scavenging activity is crucial in protecting cells from oxidative stress, a key factor in premature aging and various skin conditions. mdpi.com Studies have shown that EAA can effectively scavenge DPPH (2,2-Diphenyl-1-picrylhydrazyl) free radicals, with a reported half-inhibitory concentration (IC50) of 0.032 g/L. researchgate.netcaymanchem.com This direct antioxidant action helps to prevent lipid peroxidation, a process that can damage cell membranes.

The antioxidant capacity of 3-O-Ethyl-L-ascorbic acid is a key attribute, contributing to its use in cosmetic and dermatological applications. cosmeticsandtoiletries.com By donating electrons, it neutralizes free radicals, thereby mitigating the cellular damage they can cause. This mechanism is fundamental to its protective effects against environmental aggressors.

Beyond direct scavenging, 3-O-Ethyl-L-ascorbic acid also enhances the body's own antioxidant defense systems. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmyrevea.com The activation of Nrf2 is a critical step in the cellular defense against oxidative stress.

Once activated, Nrf2 translocates to the nucleus and initiates the transcription of several antioxidant and cytoprotective genes. nih.govresearchgate.net Research has shown that treatment with EAA leads to the increased expression of key antioxidant enzymes, including:

Heme Oxygenase-1 (HO-1): An enzyme that plays a vital role in the cellular defense against oxidative stress. nih.govmyrevea.com

NAD(P)H Quinone Dehydrogenase 1 (NQO-1): A detoxifying enzyme that protects against quinone-induced toxicity. nih.govmyrevea.com

Gamma-glutamylcysteine ligase catalytic subunit (γ-GCLC): The rate-limiting enzyme in the synthesis of glutathione, a major intracellular antioxidant. nih.govmyrevea.com

This upregulation of endogenous antioxidants provides a more sustained and robust defense against oxidative damage compared to direct scavenging alone. Studies have demonstrated that EAA treatment increases the nuclear translocation of Nrf2 through the p38, PKC, and ROS pathways, leading to the expression of these protective genes in human keratinocytes (HaCaT cells). nih.govresearchgate.net

A significant benefit of 3-O-Ethyl-L-ascorbic acid is its ability to protect the skin from the damaging effects of ultraviolet (UV) radiation. satcotek.com It helps to mitigate photo-oxidation caused by UVB radiation, a major contributor to sun damage. satcotek.comindustrialchemicals.gov.au Research indicates that L-ascorbic acid, the active form of EAA, can decrease UVB-induced photooxidation on human sebum and suppress the elevation of intracellular peroxides after UVB irradiation. industrialchemicals.gov.au

Furthermore, EAA contributes to the stabilization of cellular and mitochondrial membranes. industrialchemicals.gov.aunih.gov L-ascorbic acid has been shown to stabilize plasma membranes and mitochondrial membrane potential to prevent UVA-induced apoptosis (programmed cell death). industrialchemicals.gov.au A study investigating the effects of EAA in combination with cannabigerol (B157186) (CBG) on UVB-irradiated human keratinocytes found that the combination effectively prevents modifications to the structure of cell membranes, particularly the increase in fluidity and permeability caused by UVB. nih.gov This membrane-protective effect is crucial for maintaining cellular integrity and function in the face of environmental stressors. nih.govmdpi.com

Induction and Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 Pathway Activation, HO-1, NQO-1, and γ-GCLC Expression)

Mechanistic Pathways in Melanogenesis Inhibition and Depigmentation

3-O-Ethyl-L-ascorbic acid is widely recognized for its skin-whitening and depigmenting properties. medchemexpress.combiorbyt.comwellgreenxa.com It effectively inhibits the process of melanogenesis, the production of melanin (B1238610) pigment, through multiple mechanisms. wellgreenxa.com

A primary mechanism by which 3-O-Ethyl-L-ascorbic acid reduces pigmentation is through the direct inhibition of tyrosinase, the key enzyme in melanin synthesis. wellgreenxa.comcaymanchem.comulprospector.com Tyrosinase catalyzes the initial and rate-limiting steps in the conversion of tyrosine to melanin. cloudfront.net EAA inhibits the activity of tyrosinase by interacting with the copper ions at the enzyme's active site. wellgreenxa.comindustrialchemicals.gov.au

Studies have demonstrated the tyrosinase inhibitory capacity of EAA, with a reported IC50 value of 7.5 g/L. researchgate.net By blocking tyrosinase activity, EAA effectively halts the production of melanin, leading to a reduction in hyperpigmentation and a more even skin tone. wellgreenxa.com Research has also shown that EAA can reduce the expression of tyrosinase at the protein level. cloudfront.net

| Enzyme Source | IC50 Value | Reference |

|---|---|---|

| Mushroom Tyrosinase | 7.5 g/L | researchgate.net |

| Human Tyrosinase | 16.65 mM | caymanchem.com |

| Mushroom Tyrosinase | 29.69 mM | caymanchem.com |

In addition to direct tyrosinase inhibition, 3-O-Ethyl-L-ascorbic acid modulates complex signaling pathways involved in melanogenesis. One significant pathway involves the Nrf2-mediated inhibition of α-melanocyte-stimulating hormone (α-MSH). nih.govsurgicalcosmetic.org.br In UVA-irradiated keratinocytes, EAA has been shown to suppress the ROS-mediated p53/POMC/α-MSH pathways. nih.govresearchgate.net The conditioned medium from these EAA-pretreated keratinocytes then suppresses the MITF-CREB-tyrosinase pathways in melanocytes, leading to reduced melanin synthesis. nih.govresearchgate.net

Furthermore, EAA induces autophagy in melanocytes, a cellular process involving the degradation and recycling of cellular components. nih.govsurgicalcosmetic.org.br Transmission electron microscopy has revealed an increase in melanosome-engulfing autophagosomes in B16F10 melanoma cells treated with EAA. nih.govresearchgate.net This autophagy induction contributes to the breakdown of melanosomes, the organelles where melanin is stored, further aiding in depigmentation. surgicalcosmetic.org.br Silencing of autophagy has been shown to reduce the anti-melanogenic effects of EAA. nih.gov

| Mechanism | Cell Type | Key Findings | Reference |

|---|---|---|---|

| Nrf2-mediated α-MSH inhibition | Keratinocytes (HaCaT) | Suppresses ROS-mediated p53/POMC/α-MSH pathways. | nih.govresearchgate.net |

| Autophagy induction | Melanocytes (B16F10) | Increases melanosome-engulfing autophagosomes. | nih.govresearchgate.net |

Mechanisms Underlying Collagen Synthesis Promotion

Stimulation of Procollagen (B1174764) Synthesis in Dermal Fibroblasts

3-O-Ethyl-L-ascorbic acid has been demonstrated to stimulate the production of collagen in human dermal fibroblasts. nih.govmdpi.com Studies have shown that this compound can significantly increase collagen synthesis in these cells. mdpi.com For instance, a cosmetic serum containing 30% 3-O-ethyl-l-ascorbic acid and 1% lactic acid was found to increase collagen content in a dose-dependent manner by 1078% and 1115% compared to untreated cells after 24 hours of treatment. mdpi.com Furthermore, research has indicated that the combination of 3-O-ethyl-l-ascorbic acid with glycinamide (B1583983) can synergistically enhance collagen production in human dermal fibroblasts. nih.govmdpi.com This suggests a potent effect on the fundamental building blocks of the skin's extracellular matrix.

Upregulation of Collagen Gene Expression and mRNA Transcription Levels

The stimulatory effect of 3-O-Ethyl-L-ascorbic acid on collagen production is linked to its ability to influence gene expression. Ascorbic acid and its derivatives are known to upregulate the transcription of procollagen genes. nih.gov Specifically, ascorbic acid has been shown to increase the mRNA levels of type I and type III procollagen in human skin fibroblasts. nih.govnih.gov This is achieved through the direct activation of collagen synthesis transcription and by stabilizing procollagen mRNA. enclaire.in One proposed mechanism is that by promoting the hydroxylation and secretion of procollagen, ascorbic acid alleviates the feedback inhibition that procollagen accumulation has on its own synthesis, thereby leading to increased collagen gene transcription. nih.gov

Role as a Cofactor in Hydroxylation Reactions Crucial for Collagen Maturation

A critical function of ascorbic acid and its derivatives in collagen synthesis is its role as a cofactor for essential enzymes. enclaire.in Specifically, it is a cofactor for prolyl and lysyl hydroxylases, which are responsible for the hydroxylation of proline and lysine (B10760008) residues within procollagen chains. nih.govnih.govresearchgate.net These hydroxylation reactions are vital for stabilizing the collagen triple helix structure and for the subsequent cross-linking of collagen molecules. mdpi.comenclaire.in By maintaining the iron ion at the active site of these enzymes in a reduced state, 3-O-Ethyl-L-ascorbic acid ensures their proper function, which is indispensable for the maturation and structural integrity of collagen. nih.govresearchgate.net

Anti-Inflammatory Mechanisms and Immunomodulation

3-O-Ethyl-L-ascorbic acid also exhibits significant anti-inflammatory and immunomodulatory properties, contributing to skin health and protection against inflammatory stimuli.

Regulation of Pro-inflammatory Mediators and Cytokine Expression (e.g., eicosanoids like PGD2, PGE2)

Research has shown that 3-O-Ethyl-L-ascorbic acid can regulate the levels of pro-inflammatory mediators. In studies involving keratinocytes exposed to UVB radiation, this compound, particularly in combination with cannabigerol (CBG), has been found to reduce the levels of pro-inflammatory eicosanoids such as prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2). nih.gov These molecules are key players in the inflammatory response. frontiersin.orgmdpi.com The reduction in PGD2 and PGE2 levels after treatment with 3-O-Ethyl-L-ascorbic acid indicates a direct anti-inflammatory effect at the cellular level. nih.gov One study demonstrated that while UVB radiation significantly increased the levels of these pro-inflammatory prostaglandins, the application of EAA and a combination of EAA + CBG led to a statistically significant reduction in their concentrations. nih.gov

Interactive Data Table: Effect of 3-O-Ethyl-L-ascorbic Acid (EAA) on Pro-inflammatory Eicosanoids in UVB-Irradiated Keratinocytes

| Treatment Group | Change in PGD2 Level | Change in PGE2 Level |

| Control | Baseline | Baseline |

| UVB Radiation | Significant Increase | Significant Increase |

| UVB + EAA | Statistically significant reduction | Statistically significant reduction |

| UVB + EAA + CBG | Up to 30% reduction | Up to 35% reduction |

Impact on Phospholipid Metabolism in Keratinocytes during Inflammatory Responses

The anti-inflammatory action of 3-O-Ethyl-L-ascorbic acid extends to its influence on phospholipid metabolism within keratinocytes, especially in response to inflammatory triggers like UVB radiation. mdpi.comnih.gov Phospholipids and their metabolites are crucial for maintaining membrane integrity and cellular function. nih.govresearchgate.net Studies have demonstrated that 3-O-Ethyl-L-ascorbic acid, both alone and in combination with CBG, can reduce the activity of enzymes that metabolize phospholipids, such as phospholipase A2 (PLA2) and cyclooxygenases (COX1/2). mdpi.comnih.gov By inhibiting these enzymes, it helps to regulate the levels of eicosanoids that are elevated during an inflammatory response, thereby promoting the regeneration of keratinocyte metabolism disrupted by UVB radiation. mdpi.comnih.gov This modulation of phospholipid metabolism is a key aspect of its protective and anti-inflammatory effects on skin cells. mdpi.comnih.gov

Photoprotective Mechanisms and DNA Damage Attenuation

3-O-Ethyl-L-ascorbic acid, a stable derivative of vitamin C, demonstrates significant photoprotective effects at the cellular level. mdpi.com Its mechanisms of action involve the mitigation of UV-induced cellular damage, particularly by reducing DNA lesions and preventing programmed cell death (apoptosis).

Exposure to ultraviolet (UV) radiation, especially UVB, can cause direct damage to cellular DNA. nih.gov A key indicator of DNA double-strand breaks is the phosphorylation of the H2AX histone, resulting in a marker known as γ-H2AX. mdpi.comnih.gov The presence of γ-H2AX initiates the DNA repair process and is a direct index of DNA molecular damage. mdpi.comnih.gov

Research has shown that 3-O-Ethyl-L-ascorbic acid can effectively reduce the levels of γ-H2AX induced by UVB radiation. mdpi.com In a study involving a cosmetic serum containing 30% 3-O-ethyl-l-ascorbic acid and 1% lactic acid, the product demonstrated a capacity to reduce a UVB-induced DNA damage marker (γ-H2AX histone), indicating a protective effect on DNA. nih.govresearchgate.netnih.gov When tested on human keratinocytes (HaCaT cells), the serum led to a statistically significant reduction in γ-H2AX positive cells after UVB irradiation. nih.gov Specifically, at a concentration of 5 mg/mL, a 24% reduction in the percentage of γ-H2AX positive cells was observed compared to the untreated and irradiated control group. nih.gov This suggests that 3-O-Ethyl-L-ascorbic acid plays a role in protecting skin cells from the genotoxic effects of UV radiation. nih.govcortexch.com

The photoprotective activity was investigated by analyzing the activation of phosphorylated H2AX histone (γ-H2AX). nih.gov The results from immunofluorescence analysis of γ-H2AX positive cells indicated a potential photoprotective effect. nih.gov

Table 1: Effect of a Serum Containing 3-O-Ethyl-L-ascorbic Acid on UVB-Induced DNA Damage in Human Keratinocytes

| Treatment Condition | Concentration | Percentage of γ-H2AX Positive Cells | Percentage Reduction vs. Irradiated Control |

| Untreated, Non-irradiated (Control) | N/A | Low | N/A |

| Untreated, Irradiated (Positive Control) | N/A | High | 0% |

| Serum Treatment, Irradiated | 5 mg/mL | Reduced | 24% |

| Serum Treatment, Irradiated | 10 mg/mL | Reduced | Not specified |

Data adapted from a study on a cosmetic serum containing 30% 3-O-ethyl-l-ascorbic acid and 1% lactic acid. nih.gov

Ultraviolet radiation is a potent inducer of apoptosis, or programmed cell death, in skin cells. This process is a protective mechanism to eliminate cells with extensive DNA damage that cannot be repaired. However, excessive apoptosis can compromise the integrity and function of the skin. 3-O-Ethyl-L-ascorbic acid contributes to the preservation of cellular integrity by mitigating the triggers of UV-induced apoptosis. enclaire.in

The photoprotective action of vitamin C derivatives like 3-O-Ethyl-L-ascorbic acid includes reducing sunburn cell formation, which are keratinocytes undergoing apoptosis due to UV damage. enclaire.inmdpi.com While L-ascorbic acid itself has been shown to stabilize plasma and mitochondrial membranes to prevent UVA-induced apoptosis, the stable nature of 3-O-Ethyl-L-ascorbic acid allows for effective delivery of these protective benefits. By scavenging free radicals generated by UV exposure, 3-O-Ethyl-L-ascorbic acid reduces the oxidative stress that can lead to cell membrane damage and initiate the apoptotic cascade. enclaire.in

Furthermore, in combination with other compounds like Cannabigerol (CBG), 3-O-Ethyl-L-ascorbic acid has been shown to effectively prevent UVB-induced modifications to the structure of cell membranes, particularly the increase in their fluidity and permeability. nih.gov This stabilization of the cell membrane is crucial for maintaining cellular integrity and preventing the leakage of cellular contents that can occur during apoptosis.

Pharmacokinetic and Biopharmaceutical Considerations of 3 O Ethyl L Ascorbic Acid

Transdermal Permeability and Skin Delivery Studies

The effectiveness of a topical agent is largely dependent on its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach its target site within the epidermis or dermis. 3-O-Ethyl-L-ascorbic acid, being amphiphilic (soluble in both water and oil), demonstrates favorable characteristics for skin penetration. bluesun-international.comavenalab.comchemdad.com

To evaluate the transdermal permeability of 3-O-Ethyl-L-ascorbic acid, researchers commonly employ in vitro models that mimic human skin. Franz-diffusion cells are a standard apparatus used for these studies. nih.gov This system consists of a donor chamber, where the test formulation is applied, and a receptor chamber, containing a fluid that simulates physiological conditions, separated by a skin membrane. The membrane can be excised human or animal skin (such as porcine skin, which has structural similarities to human skin), or a human skin equivalent (HSE). nih.govnih.govresearchgate.net

HSEs, like LabSkin™ and EpiDerm, are three-dimensional cultures of human skin cells (keratinocytes and fibroblasts) that replicate the structure and function of the native tissue. researchgate.net Studies have shown that the permeation of 3-O-Ethyl-L-ascorbic acid through LabSkin™ is comparable to that of human epidermis, making it a promising alternative for permeability testing. nih.govresearchgate.net For instance, one study found that while permeation was detected earlier in LabSkin™ (2 hours) compared to human epidermis (5 hours), the cumulative amounts that permeated over 24 hours were similar. nih.gov

The composition of the formulation, or vehicle, plays a critical role in the dermal absorption of 3-O-Ethyl-L-ascorbic acid. The choice of solvents can significantly enhance its penetration and retention in the skin.

Studies have investigated a range of solvents, including glycols, alcohols, and esters, to determine their effect on the delivery of 3-O-Ethyl-L-ascorbic acid. nih.govmdpi.com For example, propylene (B89431) glycol (PG), 1,2-hexanediol (B41856) (HEX), isopropyl alcohol (IPA), and propylene glycol monocaprylate (PGMC) have been shown to facilitate skin penetration. nih.gov In contrast, some solvents like Transcutol® (TC) and dipropylene glycol (DiPG) resulted in skin uptake but no significant permeation through the skin. nih.govnih.gov

The combination of solvents in binary and ternary systems can have a synergistic effect on permeation. A study on porcine skin demonstrated that binary mixtures of propylene glycol (PG) and propylene glycol monolaurate (PGML) significantly enhanced the permeation of 3-O-Ethyl-L-ascorbic acid compared to the individual solvents. mdpi.comlondonmet.ac.uk Further investigation into ternary systems revealed that a vehicle composed of PG, PGML, and isopropyl myristate (IPM) was particularly effective, promoting up to 70.9% skin delivery of the active ingredient. mdpi.comlondonmet.ac.uk Conversely, the addition of medium-chain triglycerides (MCT) to a PG:PGML mixture did not enhance delivery. mdpi.comlondonmet.ac.uk

The following interactive data table summarizes the findings from a study investigating the effect of various solvent systems on the cumulative permeation and skin retention of 3-O-Ethyl-L-ascorbic acid in porcine skin.

| Vehicle Composition (w/w) | Cumulative Permeation (µg/cm²) at 24h | Skin Retention (% of applied dose) |

| Neat Solvents | ||

| Propylene Glycol (PG) | 7.5 ± 3.2 | 18.55 - 20.94 |

| 1,2-Hexanediol (HEX) | - | 18.55 - 20.94 |

| Isopropyl Alcohol (IPA) | 0.5 ± 0.6 | 18.55 - 20.94 |

| Glycerol (GLY) | - | 8.84 |

| Binary Systems | ||

| PG:PGML (0.75:0.25) | 37.5 ± 1.9 | - |

| PG:PGML (0.50:0.50) | 37.2 ± 9.8 | - |

| Ternary Systems | ||

| PG:PGML:IPM (various ratios) | 49.6 - 64.1 | 3.3 - 4.1 |

| PG:PGML:MCT (various ratios) | 17.2 - 22.7 | 13.3 - 21.6 |

| PG:PGML:ISIS (various ratios) | - | 6.2 - 8.0 |

| Data compiled from studies on porcine skin in vitro. nih.govmdpi.com |

Once 3-O-Ethyl-L-ascorbic acid penetrates the stratum corneum, it distributes into the underlying epidermal and dermal layers. avenalab.comskinician.com Its hydrophilic nature suggests a preference for the aqueous environment of the epidermis. The ability to reach the dermis is crucial for its biological effects, such as stimulating collagen synthesis. avenalab.comchemicalbook.com Encapsulation technologies, like Rovisome™, are being explored to enhance the delivery of 3-O-Ethyl-L-ascorbic acid to the deeper layers of the skin, thereby increasing its bioavailability. skinician.com

Influence of Vehicle Composition and Solvent Systems on Dermal Uptake and Retention

Metabolic Fate and Biotransformation Pathways

After penetrating the skin, 3-O-Ethyl-L-ascorbic acid must be converted to its active form, L-ascorbic acid, to exert its biological effects.

It is anticipated that if systemically absorbed, 3-O-Ethyl-L-ascorbic acid would follow metabolic pathways similar to those of L-ascorbic acid. L-ascorbic acid is readily and reversibly oxidized to L-dehydroascorbic acid, and both forms exist in equilibrium in the body. Further metabolism can lead to the formation of various byproducts.

The key step in the bioactivation of 3-O-Ethyl-L-ascorbic acid is the enzymatic cleavage of the ethyl group from the third carbon position. This process, which occurs within the skin, releases the active ascorbic acid moiety. chemicalbook.compaulaschoice-eu.comcosmacon.de This conversion is considered a slower process, which may contribute to the compound's better tolerability compared to pure L-ascorbic acid. paulaschoice-eu.com The efficient transdermal activity and subsequent hydrolysis to L-ascorbic acid underscore the bioavailability of this derivative for cosmetic applications. tandfonline.comtandfonline.com

Biological Activities and Efficacy Studies of 3 O Ethyl L Ascorbic Acid

Anti-Aging and Photoaging Research

3-O-Ethyl-L-ascorbic acid, a stable derivative of vitamin C, has demonstrated notable effects in combating the signs of skin aging and photoaging. pinkavenueskincare.camedchemexpress.com Its biological activities are attributed to its antioxidant properties and its role in collagen synthesis. pinkavenueskincare.cagrandingredients.com

Reduction of Clinical Signs of Photoaging in in vivo Models

Research has shown that topical application of vitamin C derivatives can lead to a significant reduction in the clinical signs of photoaging. mdpi.comnih.gov A study involving daily application of a 5% L-ascorbic acid cream over a six-month period resulted in a statistically significant decrease in photoaging signs on sun-exposed skin. nih.gov As a close derivative, 3-O-Ethyl-L-ascorbic acid is expected to have similar photoprotective effects. It has been shown to protect against UV-induced oxidative damage by neutralizing free radicals and reactive oxygen species. nih.govmyrevea.com Furthermore, it can suppress the elevation of intracellular peroxide after UVB irradiation. In one study, a serum containing 30% 3-O-Ethyl-L-ascorbic acid and 1% lactic acid was found to reduce UVB-induced DNA damage in reconstructed human epidermis, indicating its protective effect against photoaging. nih.govmdpi.comnih.gov

Improvement of Skin Elasticity and Reduction of Fine Lines and Wrinkles

The anti-aging benefits of 3-O-Ethyl-L-ascorbic acid extend to improving skin elasticity and diminishing the appearance of fine lines and wrinkles. pinkavenueskincare.cagrandingredients.com These effects are largely due to its ability to stimulate collagen synthesis. pinkavenueskincare.cagrandingredients.com L-ascorbic acid is a known cofactor for enzymes crucial in collagen production and helps stabilize the collagen structure. acofp.org By promoting collagen production, 3-O-Ethyl-L-ascorbic acid helps to enhance skin firmness and elasticity. pinkavenueskincare.cagrandingredients.com A study on a cosmetic serum containing 30% 3-O-Ethyl-L-ascorbic acid demonstrated a statistically significant increase in collagen production in human dermal fibroblasts. mdpi.comnih.gov This increase in collagen contributes to a smoother and more supple complexion with a reduction in fine lines and wrinkles. pinkavenueskincare.ca

Interactive Table: Summary of Anti-Aging and Photoaging Studies

| Study Focus | Model/Method | Key Findings |

| Reduction of Photoaging Signs | in vivo human study (L-ascorbic acid) | Significant reduction in clinical signs of photoaging after 6 months of daily application. nih.gov |

| DNA Damage Protection | Reconstructed Human Epidermis | Reduction of UVB-induced DNA damage marker (γ-H2AX histone). mdpi.comnih.gov |

| Collagen Synthesis | Human Dermal Fibroblasts | Statistically significant increase in collagen production. mdpi.comnih.gov |

| Skin Elasticity and Wrinkles | General assertion from multiple sources | Improves skin firmness and elasticity, diminishing fine lines and wrinkles. pinkavenueskincare.cagrandingredients.com |

Depigmentation and Skin Brightening Efficacy

3-O-Ethyl-L-ascorbic acid is recognized for its skin brightening and depigmenting properties, making it a valuable ingredient in cosmetic formulations aimed at addressing hyperpigmentation. pinkavenueskincare.cagrandingredients.commyrevea.com

Quantitative Assessment of Melanin (B1238610) Reduction in Pigmented Skin Models

The depigmenting activity of 3-O-Ethyl-L-ascorbic acid has been quantitatively assessed in various skin models. In one study, a cosmetic serum containing 30% 3-O-Ethyl-L-ascorbic acid and 1% lactic acid was evaluated on reconstructed human pigmented epidermis. mdpi.comnih.gov After four days of repeated treatment, a statistically significant reduction in melanin content of 17.10% was observed compared to the control. nih.gov The melanin amount in the control inserts was 20.02 µg/mL, while in the treated inserts, it was reduced to 16.60 µg/mL. nih.gov Another study also reported a 15.52% reduction in melanin content under similar conditions. mdpi.com The mechanism behind this is the inhibition of tyrosinase, a key enzyme in melanin synthesis. pinkavenueskincare.ca

Clinical Evaluation of Hyperpigmentation Lesions

Clinical evaluations have supported the efficacy of 3-O-Ethyl-L-ascorbic acid in addressing hyperpigmentation lesions. acofp.orgmdpi.com A combination of 30% 3-O-Ethyl-L-ascorbic acid with 1% lactic acid has been shown to lessen the manifestations of hyperpigmentation by reducing melanin content. acofp.org In some cases, a 1% concentration of 3-O-Ethyl-L-ascorbic acid has demonstrated effectiveness in treating pigmentation that occurs after sun exposure. mdpi.com It has been categorized as a highly recommended active ingredient for addressing pigment spots. mdpi.com

Interactive Table: Quantitative Melanin Reduction Data

| Study | Model | Treatment | Duration | Melanin Reduction (%) |

| Zerbinati et al. (2021) | Reconstructed Human Pigmented Epidermis | 30% 3-O-Ethyl-L-ascorbic acid + 1% Lactic Acid Serum | 4 days | 17.10% |

| Zerbinati et al. (2021) | Reconstructed Human Pigmented Epidermis | 30% 3-O-Ethyl-L-ascorbic acid + 1% Lactic Acid Serum | 4 days | 15.52% |

Neuronal Differentiation and Neurotrophic Effects

Emerging research suggests that ascorbic acid and its derivatives may play a role in neuronal differentiation and exhibit neurotrophic effects. Ascorbic acid has been reported to enhance the differentiation of embryonic stem cells into neurons. nih.gov Gene expression profiling has revealed that ascorbic acid increases the expression of genes involved in neurogenesis, maturation, and neurotransmission. nih.gov

Specifically, 3-O-Ethyl-L-ascorbic acid has been shown to enhance dibutyryl cyclic AMP-induced neurite outgrowth in PC12 cells, which is a model for neuronal differentiation. researchgate.net While the primary application of 3-O-Ethyl-L-ascorbic acid is in dermatology, these findings open up potential avenues for its investigation in the context of neuroscience. Ascorbic acid can synergistically enhance both cAMP and NGF-induced neural outgrowth in PC12 cells. researchgate.net Furthermore, vitamin C has been shown to enhance nerve growth factor-mediated neurite formation in neuronal cells within a 24-hour treatment period. researchgate.net

Promotion of Neurite Outgrowth in Neural Cell Lines (e.g., PC12 cells)

3-O-Ethyl-L-ascorbic acid has been shown to enhance neurite outgrowth in PC12 cells, a cell line commonly used as a model for neuronal differentiation. tandfonline.com In one study, the compound promoted neurite outgrowth induced by dibutyryl cyclic AMP (Bt2cAMP) in these cells. tandfonline.comresearchgate.net The effect was observed at concentrations ranging from 3 to 30 μM. tandfonline.comsci-hub.se

While ascorbic acid also promotes neurite outgrowth, 3-O-Ethyl-L-ascorbic acid required a higher concentration to achieve this effect. tandfonline.comsci-hub.se However, at a concentration of 10 μM, 3-O-Ethyl-L-ascorbic acid resulted in a higher percentage of cells with neurites (25.9%) compared to the maximum level achieved with ascorbic acid (23.9% at 2.5 μM). tandfonline.comsci-hub.se This suggests that while less potent, 3-O-Ethyl-L-ascorbic acid may have a greater maximal effect on neurite extension.

The stability of 3-O-Ethyl-L-ascorbic acid is a key factor in its biological activity. It has been reported that 97.1% of the compound remained intact after 24 hours in a medium at 37°C, highlighting its stability compared to the more labile ascorbic acid. tandfonline.comsci-hub.se This stability allows for a more sustained effect on the cells.

The mechanism by which 3-O-Ethyl-L-ascorbic acid enhances neurite outgrowth is still under investigation, but it is believed to be related to its role as a stable form of vitamin C. tandfonline.com Vitamin C is known to be involved in various cellular processes that could support neuronal differentiation and neurite extension.

Table 1: Effect of 3-O-Ethyl-L-ascorbic Acid on Neurite Outgrowth in PC12 Cells

| Compound | Concentration | Percentage of Cells with Neurites | Reference |

|---|---|---|---|

| 3-O-Ethyl-L-ascorbic acid | 10 μM | 25.9% | tandfonline.comsci-hub.se |

| Ascorbic acid | 2.5 μM | 23.9% | tandfonline.comsci-hub.se |

Investigations into Potential Neuroprotective Roles

While direct studies on the neuroprotective roles of 3-O-Ethyl-L-ascorbic acid are emerging, its parent compound, ascorbic acid, has well-documented neuroprotective properties. nih.govresearchgate.net Ascorbic acid acts as a potent antioxidant, protecting neurons from oxidative damage, which is a key factor in many neurodegenerative diseases. nih.govresearchgate.net It has been shown to be beneficial in conditions of neuronal damage caused by ischemia and neuroinflammation. nih.gov

Given that 3-O-Ethyl-L-ascorbic acid is a stable derivative of vitamin C, it is hypothesized that it may exert similar neuroprotective effects. medchemexpress.com Its enhanced stability could offer advantages over ascorbic acid in maintaining protective concentrations within the central nervous system. tandfonline.comsci-hub.se Research has indicated that 3-O-Ethyl-L-ascorbic acid possesses antioxidant activities, which are crucial for neuroprotection. medchemexpress.com

Further investigation is needed to fully elucidate the specific neuroprotective mechanisms of 3-O-Ethyl-L-ascorbic acid and its potential therapeutic applications in neurodegenerative disorders.

Research in Wound Healing and Tissue Regeneration

Ascorbic acid is essential for wound healing, primarily due to its role as a cofactor in collagen synthesis. researchgate.netnih.gov It is vital for the formation of a stable collagen matrix, which is the foundation for new tissue. researchgate.netnih.gov Studies have shown that topical application of ascorbic acid can accelerate wound closure and increase the density of collagen fibers.

3-O-Ethyl-L-ascorbic acid, as a stable form of vitamin C, is being investigated for its potential in wound healing and tissue regeneration. nih.gov Its increased stability and ability to penetrate the skin make it an attractive candidate for topical applications aimed at promoting tissue repair. nih.govmdpi.com A serum containing 30% 3-O-Ethyl-L-ascorbic acid was found to significantly increase collagen production in human dermal fibroblasts. nih.govnih.gov This suggests that it can effectively stimulate the key cellular process for tissue regeneration.

In a study on keratinocytes, 3-O-Ethyl-L-ascorbic acid demonstrated a protective and regenerative effect on cell phospholipids, which are crucial for maintaining membrane integrity and function during the regeneration process after damage. researchgate.netmdpi.com This indicates that its benefits in wound healing may extend beyond collagen synthesis to include the protection and repair of skin cells.

Emerging Biological Applications (e.g., Restoration of Shear Bond Strength in Dental Applications)

An emerging application of 3-O-Ethyl-L-ascorbic acid is in the field of dentistry, specifically in restoring the shear bond strength of orthodontic brackets to bleached tooth enamel. sigmaaldrich.commdpi.com Tooth bleaching with agents like hydrogen peroxide can reduce the bond strength of dental adhesives, a significant clinical problem. nih.govscispace.com

A study investigated the use of a one-step surface treatment reagent containing 35% 3-O-Ethyl-L-ascorbic acid and 50% citric acid on bleached human enamel. mdpi.com The results showed that this treatment significantly restored the reduced shear bond strength to a level comparable to that of unbleached teeth. mdpi.comnih.gov This effect was attributed to the antioxidant properties of 3-O-Ethyl-L-ascorbic acid, which likely neutralizes residual oxygen free radicals from the bleaching agent that interfere with adhesive polymerization.

This novel application highlights the versatility of 3-O-Ethyl-L-ascorbic acid and its potential to address specific challenges in clinical settings beyond dermatology. The one-step application also offers the advantage of reducing clinical chair time compared to other methods used to reverse the effects of bleaching on bond strength. mdpi.comscite.ai

Table 2: Shear Bond Strength (SBS) of Metal Brackets on Human Enamel

| Treatment Group | Description | Mean SBS (MPa) | Reference |

|---|---|---|---|

| Control | Unbleached | 11.0 ± 5.7 | scispace.com |

| Group A | Bleached + 37% Phosphoric Acid | Significantly lower than control | mdpi.com |

| Group C | Bleached + 35% 3-O-Ethyl-L-ascorbic acid / 50% Citric Acid | Not significantly different from control | mdpi.com |

Advanced Formulation and Delivery Strategies for 3 O Ethyl L Ascorbic Acid

Liposomal Encapsulation and Nanocarrier Systems for Enhanced Delivery

The encapsulation of 3-O-Ethyl-L-ascorbic acid (EAA) within liposomal and other nanocarrier systems presents a promising strategy to enhance its stability and delivery through the skin. nih.govskinician.com Liposomes, which are phospholipid vesicles, can encapsulate hydrophilic molecules like EAA in their aqueous core and have been shown to improve the skin penetration and retention of this vitamin C derivative. nih.govtandfonline.commdpi.com

A recent study detailed the development of a novel liposomal formulation of EAA. The resulting EAA-loaded liposomes demonstrated particle size and zeta potential values suitable for effective drug delivery. nih.gov Crucially, skin penetration studies revealed that this liposomal formulation significantly enhanced the retention of EAA within the skin compared to the application of free EAA. nih.gov Furthermore, these liposomes were found to penetrate to the basal layers of the epidermis, promoting EAA retention without disrupting the structure of the stratum corneum. tandfonline.com The loading efficiency of EAA into these liposomes was high, reaching 80%. tandfonline.com

Beyond liposomes, other nanocarriers such as nanoemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles are being explored to improve the topical delivery of antioxidants like EAA. mdpi.com These systems offer the potential to protect the active ingredient from degradation, facilitate controlled release, and improve permeation through the skin barrier. mdpi.comjkslms.or.kr For instance, Rovisome™ encapsulated technology is an innovative approach used to deliver 3-O-ethyl ascorbic acid into the deeper epidermal layers, thereby increasing its absorption and bioavailability. skinician.com

Lipid-based gels, such as hydrogels and bigels, have also been investigated as delivery vehicles for EAA. nih.govmdpi.com A study incorporating 10% EAA into a hydrogel (composed of lipids and water) and a bigel (a combination of the hydrogel and an oleogel) found that these formulations enhanced the retention of ETVC within the skin layers compared to an aqueous solution. mdpi.comresearchgate.net The hydrogel was particularly effective at delivering EAA to the stratum corneum, while the bigel achieved greater retention in the epidermis, a difference attributed to their varying lipophilic natures. mdpi.comresearchgate.net

Optimization of Solvent Systems for Topical Delivery

The selection and combination of solvents are critical for optimizing the topical delivery of 3-O-Ethyl-L-ascorbic acid. Due to its hydrophilic nature, with a logP(o/w) of -1.1, its permeation through the skin can be challenging. mdpi.com Research has demonstrated that while some individual solvents can promote its delivery, the permeability often remains low. mdpi.comnih.gov

To enhance skin permeation, researchers have designed and evaluated complex solvent systems. mdpi.comresearchgate.net Studies on binary solvent systems have shown that combinations of propylene (B89431) glycol (PG) and propylene glycol monolaurate (PGML) are particularly effective in increasing the skin permeation of EAA compared to the individual solvents. mdpi.comresearchgate.net Higher delivery was noted when PG was present in a greater amount (75%). researchgate.net Conversely, combinations of propylene glycol monolaurate with 1,2-hexanediol (B41856) did not lead to a significant improvement in permeation. mdpi.comresearchgate.net The addition of a volatile solvent like isopropyl alcohol (IPA) to propylene glycol solutions also failed to enhance skin delivery compared to neat PG. mdpi.comresearchgate.net

Ternary solvent systems have shown even greater promise. mdpi.comresearchgate.net The most effective vehicle identified in one study was a ternary combination of propylene glycol (PG), propylene glycol monolaurate (PGML), and isopropyl myristate (IPM), which promoted up to 70.9% skin delivery of EAA. mdpi.comresearchgate.netnih.gov Other ternary systems, such as those containing PG, PGML, and isostearyl isostearate, also enhanced permeation but to a lesser extent than the IPM-containing vehicles. mdpi.comresearchgate.net Combinations with medium-chain triglycerides (MCT) did not show any enhancement in EAA delivery. mdpi.comresearchgate.net

Table 1: Cumulative Permeation of 3-O-Ethyl-L-ascorbic Acid in Different Solvent Systems

| Solvent System | Cumulative Permeation (µg/cm²) at 24h | Key Finding | Source |

|---|---|---|---|

| Binary Systems | |||

| PG:IPA (0.75:0.25) | 6.6 ± 3.9 | No significant improvement over neat PG. | mdpi.com |

| PG:PGML | - | Enhanced penetration compared to individual solvents. | mdpi.comresearchgate.net |

| HEX:PGML | - | No significant improvement over individual solvents. | mdpi.comresearchgate.net |

| Ternary Systems | |||

| PG:PGML:IPM | 49.6 ± 11.6 to 64.1 ± 13.3 | Significantly higher permeation than MCT formulations. | mdpi.com |

| PG:PGML:MCT | 17.2 ± 5.3 to 22.7 ± 5.2 | No enhancement of EA delivery noted. | mdpi.comresearchgate.net |

| PG:PGML:ISIS | - | Promoted permeation, but less than IPM vehicles. | mdpi.comresearchgate.net |

Data presented as mean ± SD where available.

Permeation enhancers and other excipients play a crucial role in facilitating the transport of 3-O-Ethyl-L-ascorbic acid across the skin barrier. mdpi.com Various chemical permeation enhancers (CPEs), including non-ionic surfactants, terpenes, glycols, alcohols, and fatty acids, have been utilized in formulations to improve the delivery of vitamin C derivatives. mdpi.com

In the context of EAA, specific excipients have been shown to be effective. For instance, propylene glycol and propylene glycol monolaurate, when used in combination, act as effective permeation enhancers. mdpi.comresearchgate.net Isopropyl myristate, a fatty acid ester, has been identified as a key component in a highly effective ternary solvent system for EAA delivery. mdpi.comresearchgate.netnih.gov The mechanism by which these enhancers work often involves temporarily altering the barrier properties of the stratum corneum, allowing for increased drug transport. mdpi.com

However, not all commonly used excipients are effective for EAA. Studies have shown that ethoxydiglycol, dipropylene glycol, 1,5-pentanediol, and tripropylene (B76144) glycol did not promote the permeation of EAA through porcine skin. mdpi.com The selection of appropriate permeation enhancers is therefore critical and must be tailored to the specific physicochemical properties of 3-O-Ethyl-L-ascorbic acid.

Table 2: Investigated Excipients and their Effect on 3-O-Ethyl-L-ascorbic Acid Permeation

| Excipient/Enhancer | Effect on Permeation | Source |

|---|---|---|

| Propylene Glycol (PG) & Propylene Glycol Monolaurate (PGML) | Enhanced permeation when used in combination. | mdpi.comresearchgate.net |

| Isopropyl Myristate (IPM) | Significantly enhanced permeation in a ternary system with PG and PGML. | mdpi.comresearchgate.netnih.gov |

| Isostearyl Isostearate (ISIS) | Enhanced permeation in a ternary system, but less than IPM. | mdpi.comresearchgate.net |

| Medium-Chain Triglycerides (MCT) | No enhancement observed in a ternary system. | mdpi.comresearchgate.net |

| Ethoxydiglycol | Did not promote permeation. | mdpi.com |

| Dipropylene Glycol | Did not promote permeation. | mdpi.com |

| 1,5-Pentanediol | Did not promote permeation. | mdpi.com |

| Tripropylene Glycol | Did not promote permeation. | mdpi.com |

Design and Evaluation of Binary and Ternary Solvent Combinations

Development of Targeted Delivery Platforms for Specific Tissue Deposition

The use of lipid-based gel systems, such as hydrogels and bigels, demonstrates a step towards targeted deposition. mdpi.comresearchgate.net As previously mentioned, a hydrogel formulation was found to deliver a higher amount of EAA to the stratum corneum, whereas a bigel formulation achieved greater retention within the epidermis. mdpi.comresearchgate.net This suggests that by modifying the lipophilicity and structure of the delivery vehicle, it is possible to influence the distribution of EAA within the different layers of the skin.

Furthermore, the principles of nanocarrier design can be adapted for targeted delivery. mdpi.com For example, the surface of liposomes or other nanoparticles can be modified with ligands that specifically bind to receptors on target cells, such as fibroblasts in the dermis, to promote localized uptake. While specific studies on ligand-targeted delivery of 3-O-Ethyl-L-ascorbic acid are not yet widely published, this represents a logical and promising direction for future research to optimize its biological effects.

Comparative Analyses with Ascorbic Acid and Other Derivatives

Comparative Studies on Antioxidant Potency and Kinetics

The antioxidant activity of 3-O-Ethyl-L-ascorbic acid (EAA) has been a subject of various comparative studies against L-ascorbic acid (AA) and other derivatives. While AA is a potent antioxidant, its instability often limits its efficacy. Derivatives like EAA were developed to overcome this limitation.

In studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate free-radical scavenging ability, L-ascorbic acid generally demonstrates a faster initial reaction compared to EAA. semanticscholar.org However, EAA exhibits a prolonged antioxidant effect. cosmeticsandtoiletries.com One study determined the half-inhibitory concentration (IC50) value for EAA in a DPPH assay to be 0.032 g/L, indicating significant antioxidant potential. researchgate.net Another study found that a higher concentration of EAA is needed to react with DPPH to demonstrate its antioxidant activity compared to AA. semanticscholar.org

Density Functional Theory (DFT) calculations have been used to compare the antioxidant capacity of Vitamin C and its derivatives, including EAA (referred to as AAE in the study), ascorbyl 2-glucoside (AA2G), and ascorbyl 6-palmitate (AA6P). acs.orgnih.gov These theoretical calculations suggest that the antioxidant capacity of the derivatives is slightly decreased in aqueous solutions compared to the parent molecule. nih.gov The studies also indicate that the hydrogen atom transfer (HAT) mechanism is the most probable pathway for their antioxidant activity. nih.gov In the gas phase, the ionization potential (IP), a measure of the ability to donate an electron, follows the order: EAA < AA6P < AA < AA2G. nih.gov However, in an aqueous phase, the order changes to AA < EAA < AA2G < AA6P, suggesting that L-ascorbic acid is more prone to give up electrons in polar solvents. nih.gov

Kinetic studies on free-radical scavenging show calculated zero-order rate constants for EAA in the range of 4.9×10⁻³–1.35×10⁻² s⁻¹. jst.go.jpresearchgate.net

Interactive Data Table: Comparative Antioxidant Activity

| Compound | Assay | Finding | Reference |

| 3-O-Ethyl-L-ascorbic acid (EAA) | DPPH | IC50 value of 0.032 g/L. Prolonged activity compared to AA. | researchgate.net |

| L-ascorbic acid (AA) | DPPH | Faster initial reaction compared to EAA. | semanticscholar.org |

| EAA, AA, AA2G, AA6P | DFT Calculation (Gas Phase) | Ionization Potential Order: EAA < AA6P < AA < AA2G. | nih.gov |

| EAA, AA, AA2G, AA6P | DFT Calculation (Aqueous Phase) | Ionization Potential Order: AA < EAA < AA2G < AA6P. | nih.gov |

Comparative Evaluation of Skin Penetration and Bioavailability Profiles

A significant advantage of 3-O-Ethyl-L-ascorbic acid over L-ascorbic acid is its enhanced skin penetration and bioavailability. bluesun-international.combluesun-international.com L-ascorbic acid is a hydrophilic and charged molecule, which hinders its penetration through the hydrophobic stratum corneum of the skin. bluesun-international.commdpi.com For optimal penetration, aqueous formulations of ascorbic acid require a pH below its pKa of 4.2. mdpi.com

In contrast, the ethyl group at the third carbon position gives EAA both hydrophilic and lipophilic properties, making it amphiphilic. pureandcare.combeminimalist.co This dual solubility facilitates better absorption through the skin. mdpi.combeminimalist.co Once absorbed, EAA is metabolized in the skin, releasing active L-ascorbic acid. beminimalist.copaulaschoice.fr

In vitro studies on porcine skin have demonstrated the skin penetration of EAA from various solvent systems. nih.gov A study comparing the permeation of EAA through a human skin equivalent model (LabSkin™) and human epidermis found that while permeation was detected earlier in LabSkin™ (2 hours vs. 5 hours for human skin), the cumulative amounts that permeated after 24 hours were similar for both. nih.govresearchgate.net Specifically, 41.3 ± 2.0 µg cm⁻² (55.1 ± 1.8% of the applied dose) permeated through LabSkin™, and 49.4 ± 4.1 µg cm⁻² (58.0 ± 4.2% of the applied dose) permeated through human skin. nih.govresearchgate.net

The use of penetration enhancers can further improve the delivery of EAA. bluesun-international.com For instance, a liposomal formulation of EAA has been shown to enhance its retention in the skin compared to the free form. tandfonline.com Studies have also shown that lipid-based gel systems can enhance the retention of EAA in the skin, with a hydrogel delivering a higher amount to the stratum corneum and a bigel achieving greater retention in the epidermis. csic.es

Compared to other derivatives, the lipophilicity of 3-O-ethyl ascorbate (B8700270) appears to be greater than that of ascorbyl 2-glucoside. mdpi.com In contrast, ascorbyl 6-palmitate, a lipophilic derivative, can penetrate the skin but its conversion to ascorbic acid is not as efficient as other forms. bluesun-international.com

Interactive Data Table: Skin Permeation Comparison (EAA)

| Membrane | Time to Detection | Cumulative Permeation (24h) | Percentage of Applied Dose | Reference |

| Human Epidermis | 5 hours | 49.4 ± 4.1 µg cm⁻² | 58.0 ± 4.2% | nih.govresearchgate.net |

| LabSkin™ (HSE) | 2 hours | 41.3 ± 2.0 µg cm⁻² | 55.1 ± 1.8% | nih.govresearchgate.net |

Relative Efficacy in Collagen Synthesis and Melanogenesis Inhibition

Both 3-O-Ethyl-L-ascorbic acid and L-ascorbic acid are known to stimulate collagen synthesis, a key factor in maintaining skin firmness and reducing the appearance of wrinkles. bluesun-international.combeminimalist.co Vitamin C is essential for the hydroxylation of proline, a critical step in collagen formation. ijisrt.com Studies have shown that EAA effectively boosts collagen production. beminimalist.comcbiotec.com Furthermore, research has indicated that EAA, in combination with glycinamide (B1583983), can synergistically enhance collagen production in human dermal fibroblasts. nih.gov

In the context of melanogenesis (the process of melanin (B1238610) production), Vitamin C and its derivatives act as depigmenting agents. semanticscholar.org They can interrupt melanin synthesis by interacting with copper ions at the active site of the tyrosinase enzyme. semanticscholar.orgmdpi.com EAA has demonstrated a strong inhibitory effect on melanogenesis, helping to reduce dark spots and even out skin tone. mcbiotec.com

Comparatively, the efficacy of different Vitamin C forms in inhibiting melanogenesis can vary. Some studies suggest that while L-ascorbic acid can inhibit melanogenesis, its effect may be weak in some contexts. researchgate.netfrontiersin.org Ascorbyl glucoside has been shown in some studies to inhibit melanin synthesis for a longer period than L-ascorbic acid. semanticscholar.org Tetrahexyldecyl ascorbate (THDA) has been reported to reduce melanogenesis by 80% in human melanoma cell culture. semanticscholar.org

The tyrosinase inhibitory capacity of EAA has been quantified, with one study reporting an IC50 value of 7.5 g/L. researchgate.net

Interactive Data Table: Functional Efficacy Comparison

| Function | Compound | Key Finding | Reference |

| Collagen Synthesis | 3-O-Ethyl-L-ascorbic acid (EAA) | Boosts collagen synthesis; effect is enhanced with glycinamide. | beminimalist.comcbiotec.comnih.gov |

| Collagen Synthesis | L-ascorbic acid (AA) | Essential for proline hydroxylation in collagen formation. | ijisrt.com |

| Melanogenesis Inhibition | 3-O-Ethyl-L-ascorbic acid (EAA) | Exhibits strong inhibition of melanogenesis; IC50 for tyrosinase inhibition is 7.5 g/L. | researchgate.netmcbiotec.com |

| Melanogenesis Inhibition | Ascorbyl Glucoside | May inhibit melanin synthesis for a longer duration than AA. | semanticscholar.org |

| Melanogenesis Inhibition | Tetrahexyldecyl Ascorbate (THDA) | Reduced melanogenesis by 80% in one cell culture study. | semanticscholar.org |

Differential Stability Characteristics Among Vitamin C Analogues

One of the most significant advantages of 3-O-Ethyl-L-ascorbic acid is its superior stability compared to L-ascorbic acid. bluesun-international.combeminimalist.co L-ascorbic acid is notoriously unstable and prone to oxidation in the presence of light, oxygen, high temperatures, and certain pH levels. cosmeticsandtoiletries.comijisrt.comdiva-portal.org This degradation, often indicated by a brownish discoloration, leads to a loss of bioactivity. bluesun-international.comijisrt.com

The ethyl group at the C-3 position of EAA protects the molecule from ionization and oxidation, making it highly stable. semanticscholar.orgresearchgate.net EAA demonstrates excellent stability against heat and light. pureandcare.commcbiotec.com Spectrophotometric studies have shown that in an aqueous solution, EAA maintained the same absorbance value for 3 hours at temperatures ranging from 25-55°C, whereas the absorbance for L-ascorbic acid decreased over time. semanticscholar.orgjst.go.jp

The pH also plays a crucial role in the stability of Vitamin C derivatives. EAA is most stable in a pH range of 4.0 to 5.5. paulaschoice.frmcbiotec.com In contrast, L-ascorbic acid is more stable at a lower pH. bluesun-international.com Other derivatives also have optimal pH ranges for stability; for example, Magnesium Ascorbyl Phosphate (B84403) (MAP) is stable at a neutral pH of 7. semanticscholar.org

When compared to other stable derivatives, EAA's stability profile is competitive. It is considered one of the most stable derivatives. pureandcare.combeminimalist.co At higher temperatures, it is slightly less stable than Ascorbyl Glucoside and Magnesium Ascorbyl Phosphate. pureandcare.com However, at room temperature, EAA and Ascorbyl Glucoside generally show the best stability. pureandcare.com Studies comparing Sodium Ascorbyl Phosphate (SAP) and Magnesium Ascorbyl Phosphate (MAP) with Ascorbyl Palmitate found that the phosphate esters (SAP and MAP) were significantly more stable. nih.gov

The stability of EAA is also influenced by the formulation. For example, in one study assessing photostability in different gel bases, EAA showed the least decomposition (around 2%) in a methylcellulose (B11928114) gel after six hours of irradiation, compared to about 5% decomposition in polyacrylic acid-based gels. researchgate.netnih.gov

Interactive Data Table: Stability Comparison of Vitamin C Derivatives

| Compound | Key Stability Features | Optimal pH Range | Reference |

| 3-O-Ethyl-L-ascorbic acid (EAA) | High thermal and photostability. The ethyl group prevents oxidation. | 4.0 - 5.5 | semanticscholar.orgpureandcare.commcbiotec.com |

| L-ascorbic acid (AA) | Highly unstable; sensitive to light, oxygen, and heat. | < 3.5 for optimal stability. | cosmeticsandtoiletries.commdpi.com |

| Ascorbyl Glucoside (AG) | Good stability at room temperature and higher temperatures. Stable at various pHs. | ~6.4 (for highest stability) | bluesun-international.compureandcare.com |

| Magnesium Ascorbyl Phosphate (MAP) | Good thermal stability; more stable than Ascorbyl Palmitate. | ~7.0 | semanticscholar.orgpureandcare.com |

| Sodium Ascorbyl Phosphate (SAP) | More stable than Ascorbyl Palmitate. | ~7.0 | semanticscholar.orgnih.gov |

| Ascorbyl Palmitate (AP) | Less stable than MAP and SAP. | ~5.5 | bluesun-international.comnih.gov |

Biocompatibility and Safety Considerations in Research

In Vitro Cytotoxicity Assessments in Relevant Cell Lines

In vitro cytotoxicity studies are fundamental in assessing the potential toxicity of a compound on living cells. For 3-O-Ethyl-L-ascorbic acid, these assessments have been conducted on various cell lines relevant to dermatological applications, such as keratinocytes and fibroblasts.

One study evaluated a cosmetic serum containing a high concentration (30%) of 3-O-Ethyl-L-ascorbic acid using an MTT assay on human keratinocytes (HaCaT cells). nih.govresearchgate.net The results showed that the product had high biocompatibility. nih.gov However, cytotoxic activity was observed at the highest tested concentration of 40 mg/mL, which resulted in a cell viability of 52.18%. nih.gov A reduction in cell viability of more than 30% is typically considered a cytotoxic effect. researchgate.netnih.gov The same product was also tested on a Reconstructed Human Epidermis (RHE) model, where it again demonstrated high biocompatibility. nih.govresearchgate.net